Benzyl 2-(2-aminobenzamido)acetate
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Overview
Description
It is a white crystalline powder with a molecular weight of 357.4 g/mol and a chemical formula of C19H20N2O3. This compound is known for its unique chemical structure, which combines benzyl, amino, and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminobenzamido)acetate typically involves the reaction of benzyl chloroacetate with 2-aminobenzamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzamide attacks the carbonyl carbon of benzyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. One common method involves the use of a continuous flow reactor, which allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-aminobenzamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-aminobenzamido)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-aminobenzamido)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical processes in target cells. For example, it can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation . By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Benzyl 2-(2-aminobenzamido)acetate can be compared with other similar compounds, such as:
Benzyl 2-(2-hydroxybenzamido)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Benzyl 2-(2-methylbenzamido)acetate: Similar structure but with a methyl group instead of an amino group.
Benzyl 2-(2-chlorobenzamido)acetate: Similar structure but with a chlorine atom instead of an amino group.
Uniqueness: The presence of the amino group in this compound provides unique reactivity and biological activity compared to its analogs. This functional group allows for the formation of hydrogen bonds and enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry .
Properties
IUPAC Name |
benzyl 2-[(2-aminobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJXAZBLCOYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570277 |
Source
|
Record name | Benzyl N-(2-aminobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150374-97-3 |
Source
|
Record name | Benzyl N-(2-aminobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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